

Solubility of H-Asp(OtBu)-OtBu.HCl in different organic solvents

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An In-depth Technical Guide to the Solubility of H-Asp(OtBu)-OtBu.HCI in Organic Solvents

Introduction

L-Aspartic acid di-tert-butyl ester hydrochloride, commonly abbreviated as **H-Asp(OtBu)-OtBu.HCI**, is a protected amino acid derivative with significant applications in peptide synthesis and as an intermediate in organic chemistry.[1] The two tert-butyl ester groups serve to protect the carboxylic acid functionalities, which enhances the molecule's stability and lipophilicity.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its effective use in research and development, particularly for designing reaction conditions, purification strategies, and formulation development.

This guide provides a comprehensive overview of the known solubility characteristics of **H-Asp(OtBu)-OtBu.HCI**, presents a standardized protocol for solubility determination, and offers a logical workflow for solvent selection.

Solubility Data

The solubility of **H-Asp(OtBu)-OtBu.HCI** is influenced by the polarity of the solvent and the presence of the hydrochloride salt, which generally favors solubility in more polar organic solvents.[1] The bulky tert-butyl groups also contribute to its solubility profile in organic media. [2] The following table summarizes the available quantitative and qualitative solubility data.



Solvent	Formula	Туре	Solubility	Concentrati on	Notes
Dimethyl Sulfoxide (DMSO)	C₂H6OS	Polar Aprotic	100 mg/mL[3]	354.89 mM[3]	Ultrasonic assistance is required. The use of newly opened, non- hygroscopic DMSO is recommende d for best results.[3]
Methanol (MeOH)	СН₃ОН	Polar Protic	Soluble[4][5]	Not specified	-
Ethanol (EtOH)	C2H5OH	Polar Protic	Soluble	Not specified	Used as a solvent during the synthesis of the compound, indicating solubility.[4]
Ethyl Acetate (EtOAc)	C4H8O2	Polar Aprotic	Soluble	Not specified	The compound can be dissolved in ethyl acetate, as noted in synthesis procedures. [4][5]

Experimental Protocol for Solubility Determination



The following is a generalized protocol for determining the solubility of **H-Asp(OtBu)-OtBu.HCl** in a target organic solvent. This method is based on the principle of saturation.

3.1 Materials and Equipment

- H-Asp(OtBu)-OtBu.HCI (solid, white to off-white powder)[1][3][4]
- Analytical balance
- · Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- HPLC or UV-Vis spectrophotometer for concentration analysis
- · Volumetric flasks and pipettes
- Syringe filters (0.22 μm or 0.45 μm)
- · Selection of organic solvents

3.2 Procedure

- Preparation of Supersaturated Solution:
 - Accurately weigh an excess amount of H-Asp(OtBu)-OtBu.HCl into a vial.
 - Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
 - Seal the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution



remains constant over time.

• Phase Separation:

- After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let undissolved solid settle.
- Alternatively, centrifuge the vial at a moderate speed to pellet the excess solid.
- · Sample Collection and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Immediately filter the aliquot using a syringe filter appropriate for the solvent to remove any remaining micro-particulates.
 - Accurately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

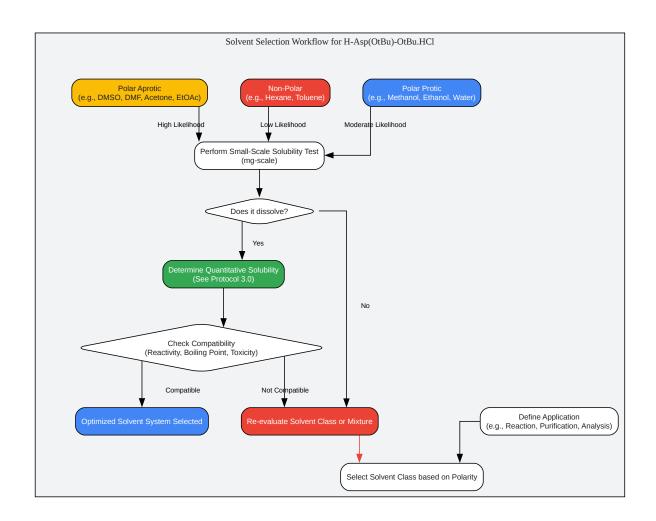
· Quantification:

- Analyze the concentration of the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis).
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Solvent Selection Workflow

For researchers, selecting an appropriate solvent is a critical first step. The following diagram outlines a logical workflow for this process, from initial screening to final application.





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Caption: Logical workflow for selecting a suitable organic solvent.



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